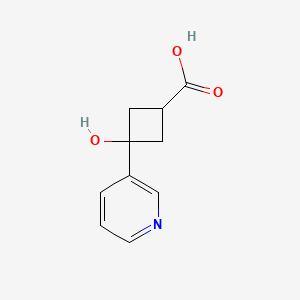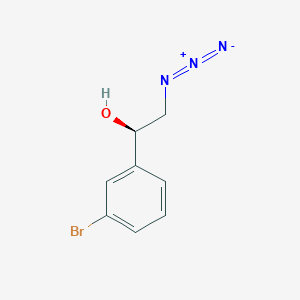![molecular formula C8H10ClN5O4 B1450532 2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride CAS No. 1786226-08-1](/img/structure/B1450532.png)
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride
Descripción general
Descripción
This compound is a derivative of imidazolidine, a five-membered ring with two nitrogen atoms . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains an acetic acid group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 2,4-dioxothiazolidine-5-acetic acid amides were obtained by an effective one-pot method using the reaction of thiourea with maleic anhydride in hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound includes a 2,5-dioxoimidazolidin-4-yl group, a 1H-1,2,3-triazol-1-yl group, and an acetic acid group . The exact molecular weight and structure of the specific compound “2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride” could not be found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research into the synthesis and properties of related compounds focuses on creating new chemical entities with potential for various applications. For example, the synthesis of compounds with a triazafulvalene system involves cycloaddition and substitution reactions, producing derivatives with unique chemical structures (Uršič, Svete, & Stanovnik, 2010). Such synthetic pathways are crucial for developing novel compounds with potential applications in materials science, pharmaceuticals, and as intermediates for further chemical transformations.
Pharmacological Studies
- Compounds with structural motifs similar to the query compound have been explored for their pharmacological potential. For instance, thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole have been synthesized and evaluated for antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007). These studies indicate the potential of structurally related compounds in developing new antimicrobial agents.
Analytical and Material Science Applications
- The extraction studies involving hydrochloric and nitric acid with triazole derivatives highlight the chemical utility of such compounds in separation processes and analytical chemistry. For example, extraction efficiency and the chemical interactions involved provide insights into the solvation and complexation behavior of triazoles, which can be applied in chemical analysis and environmental remediation (Golubyatnikova, Anpilogova, Khisamutdinov, & Murinov, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]triazol-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O4.ClH/c14-6(15)3-13-2-4(11-12-13)1-5-7(16)10-8(17)9-5;/h2,5H,1,3H2,(H,14,15)(H2,9,10,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEYKIHFFNXWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)CC2C(=O)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)
![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)



![2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde](/img/structure/B1450458.png)


![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)


